Eburicoic acid

Vue d'ensemble

Description

Eburicoic acid is a triterpenoid compound1. It has anti-inflammatory activity, and its mechanism is related to the decrease of inflammatory cytokines and an increase of antioxidant enzyme activity1.

Synthesis Analysis

Eburicoic acid is found in the epidermis of Fushen2. The content of eburicoic acid in Fushen samples was lower than that in other samples, and it was mainly found in the epidermis of the Fushen2.

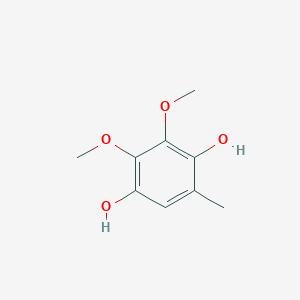

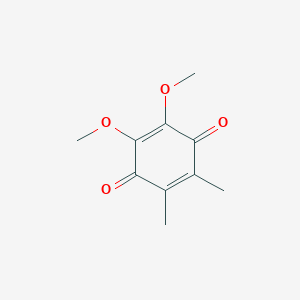

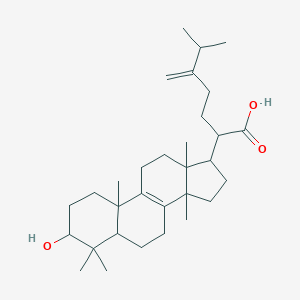

Molecular Structure Analysis

Eburicoic acid has a molecular formula of C31H50O334. Its average mass is 470.727 Da and its monoisotopic mass is 470.376007 Da34.

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Eburicoic acid5.

Physical And Chemical Properties Analysis

Eburicoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 572.6±50.0 °C at 760 mmHg, and a flash point of 314.1±26.6 °C3. It has 3 hydrogen bond acceptors and 2 hydrogen bond donors3.Applications De Recherche Scientifique

Specific Scientific Field

This research falls under the field of Biomedical Sciences , specifically focusing on Endocrinology and Metabolism .

Summary of the Application

Eburicoic acid, a triterpenoid compound from Antrodia camphorata, has been studied for its potential effects and underlying mechanisms in streptozotocin (STZ)-induced diabetic mice . It has been found to exhibit antidiabetic and hypolipidemic activities .

Methods of Application or Experimental Procedures

Diabetic mice were randomly divided into six groups and given Eburicoic acid orally by gavage at three dosage rates, or fenofibrate (Feno) (250 mg kg −1 body weight), or metformin (Metf) (300 mg kg −1 body weight), or vehicle for 2 weeks . The study also involved the use of insulin-resistant C2C12 myotube cells induced by palmitate .

Results or Outcomes

Eburicoic acid was found to lower blood glucose and HbA1 C, but increase insulin levels . Plasma triglyceride (TG) and total cholesterol (TC) levels were significantly lowered in Eburicoic acid, Feno, or Metf-treated STZ-induced diabetic mice as compared with the vehicle-treated STZ group . Moreover, Eburicoic acid-treated mice reduced adipose expression levels of lipogenic FAS and peroxisome proliferator-activated receptor γ (PPARγ) and led to decreased adipose lipid accumulation .

Antidiabetic and Antihyperlipidemic Effects in Palmitate-Treated C2C12 Myotubes and in High-Fat Diet-Fed Mice

Specific Scientific Field

This research is also under the field of Biomedical Sciences , with a focus on Endocrinology and Metabolism .

Summary of the Application

Eburicoic acid has been studied for its antidiabetic and antihyperlipidemic effects in palmitate-treated C2C12 myotubes and in high-fat diet-fed mice .

Methods of Application or Experimental Procedures

The study involved the use of insulin-resistant C2C12 myotube cells induced by palmitate . Diabetic mice, after high-fat-diet (HFD) induction for 10 weeks, were randomly divided into six groups and were given once a day oral gavage doses of either Eburicoic acid (at three dosage levels), fenofibrate (Feno) (at 0.25 g/kg body weight), metformin (Metf) (at 0.3 g/kg body weight), or vehicle (distilled water) (HF group) over a period of 4 weeks and still on HFD .

Results or Outcomes

Levels of glucose, triglyceride, free fatty acid (FFA), insulin, and leptin in blood were increased in 14-week HFD-fed mice as compared to the CON group, and the increases were prevented by Eburicoic acid, Feno, or Metf as compared to the HF group . Moreover, HFD-induction displayed a decrease in circulating adiponectin levels, and the decrease was prevented by Eburicoic acid, Feno, or Metf treatment .

Safety And Hazards

When handling Eburicoic acid, one should avoid dust formation, wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure7.

Orientations Futures

There is a need for further research to fully understand the cellular and molecular mechanisms underlying the anti-inflammatory activities of Eburicoic acid8.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature5986.

Propriétés

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMQOYZVOPASJF-OXUZYLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eburicoic acid | |

CAS RN |

560-66-7 | |

| Record name | Eburicoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eburicoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eburicoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE37KG6A7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

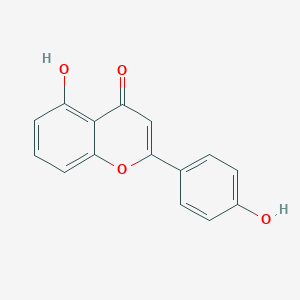

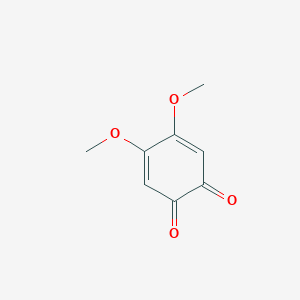

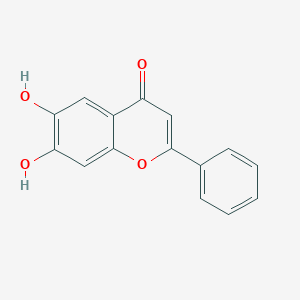

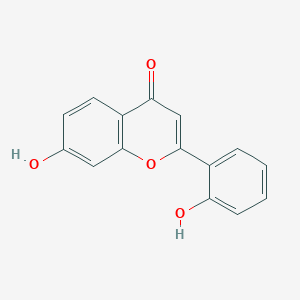

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.